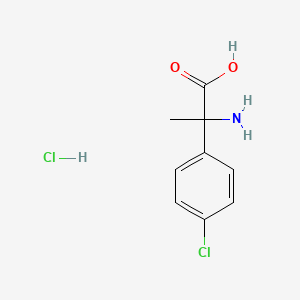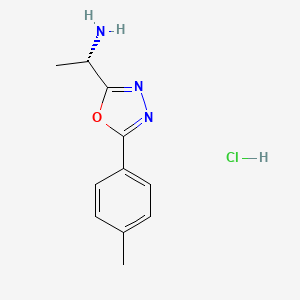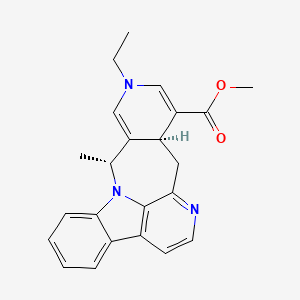
MappianineB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mappianine B is a monoterpenoid indole alkaloid isolated from the stems of Mappianthus iodoides.
Métodos De Preparación
Mappianine B can be synthesized through a series of chemical reactions starting from simple precursors. The synthetic route involves multiple steps, including cyclization and functional group transformations. The reaction conditions typically require specific catalysts and solvents to achieve the desired product.
Análisis De Reacciones Químicas
Mappianine B undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Mappianine B can lead to the formation of different oxidized derivatives .
Aplicaciones Científicas De Investigación
Mappianine B has been studied for its potential applications in various fields of scientific research. In chemistry, it serves as a model compound for studying the reactivity of monoterpenoid indole alkaloids. In biology and medicine, Mappianine B has shown cytotoxic effects against cancer cell lines such as MGC-803, Bel-7404, A549, NCI-H460, and HepG2. This makes it a potential candidate for the development of anticancer drugs. Additionally, Mappianine B may have applications in the pharmaceutical industry as a lead compound for drug discovery .
Mecanismo De Acción
The mechanism of action of Mappianine B involves its interaction with specific molecular targets within cancer cells. It is believed to interfere with cellular pathways that regulate cell growth and apoptosis. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that Mappianine B may inhibit key enzymes and signaling proteins that are essential for cancer cell survival .
Comparación Con Compuestos Similares
Mappianine B is part of a group of compounds known as mappianines, which include Mappianine A, Mappianine C, Mappianine D, and Mappianine E. These compounds share a similar monoterpenoid indole alkaloid structure but differ in their specific functional groups and stereochemistry. Compared to other similar compounds, Mappianine B has shown moderate cytotoxicity against a range of cancer cell lines, making it a unique and valuable compound for further research .
Propiedades
Fórmula molecular |
C23H23N3O2 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
methyl (14S,20R)-17-ethyl-20-methyl-1,11,17-triazapentacyclo[10.8.1.02,7.08,21.014,19]henicosa-2,4,6,8(21),9,11,15,18-octaene-15-carboxylate |
InChI |
InChI=1S/C23H23N3O2/c1-4-25-12-18-14(2)26-21-8-6-5-7-15(21)16-9-10-24-20(22(16)26)11-17(18)19(13-25)23(27)28-3/h5-10,12-14,17H,4,11H2,1-3H3/t14-,17+/m1/s1 |
Clave InChI |
FISJEENJLJVSLN-PBHICJAKSA-N |
SMILES isomérico |
CCN1C=C2[C@H](N3C4=CC=CC=C4C5=C3C(=NC=C5)C[C@@H]2C(=C1)C(=O)OC)C |
SMILES canónico |
CCN1C=C2C(N3C4=CC=CC=C4C5=C3C(=NC=C5)CC2C(=C1)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



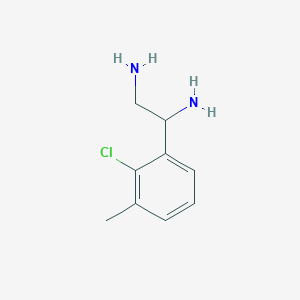
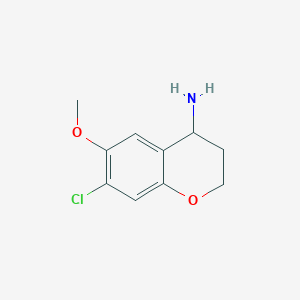
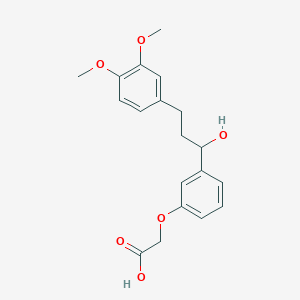
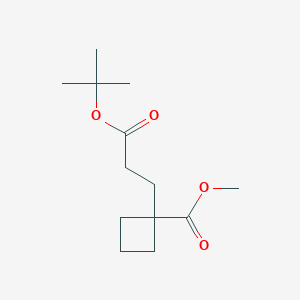
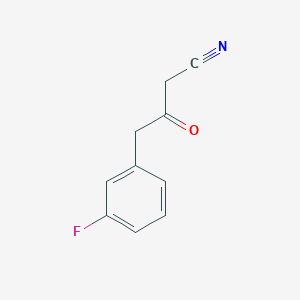
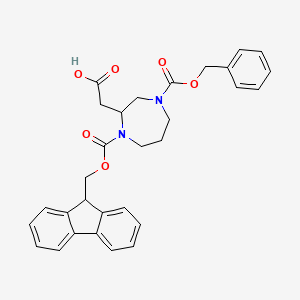
![Ethyl 3-amino-5-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13044307.png)
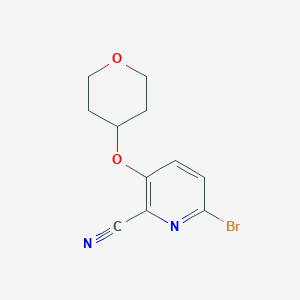
![tert-butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13044323.png)

